2-(3-(4-Chlorophenyl)cyclobutyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-Chlorophenyl)cyclobutyl)acetic acid is an organic compound with the molecular formula C12H13ClO2 It is characterized by the presence of a cyclobutyl ring substituted with a 4-chlorophenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Chlorophenyl)cyclobutyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method involves the reaction of 4-chlorophenylacetic acid with cyclobutanone under acidic conditions to form the cyclobutyl ring. Subsequent oxidation and carboxylation steps yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Chlorophenyl)cyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(3-(4-Chlorophenyl)cyclobutyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neuroblastoma and other cancers.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3-(4-Chlorophenyl)cyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: Similar in structure but lacks the cyclobutyl ring.
Cyclobutylacetic acid: Contains the cyclobutyl ring but lacks the 4-chlorophenyl group.
Phenylacetic acid: Similar aromatic structure but without the chlorine substitution and cyclobutyl ring.
Uniqueness
2-(3-(4-Chlorophenyl)cyclobutyl)acetic acid is unique due to the combination of the cyclobutyl ring and the 4-chlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H13ClO2 |
---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)cyclobutyl]acetic acid |
InChI |
InChI=1S/C12H13ClO2/c13-11-3-1-9(2-4-11)10-5-8(6-10)7-12(14)15/h1-4,8,10H,5-7H2,(H,14,15) |
InChI Key |
HROBXLSGYGBUBF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C2=CC=C(C=C2)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.